molecular formula C11H14N2O2 B1376695 1-(4-amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one CAS No. 1339774-21-8

1-(4-amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one

Cat. No.: B1376695
CAS No.: 1339774-21-8
M. Wt: 206.24 g/mol
InChI Key: ZLKCLCOBRGYLMN-UHFFFAOYSA-N
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Description

1-(4-amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one is a synthetic organic compound featuring an indoline core scaffold substituted with an amino group and a methoxyethanone moiety. This structure makes it a valuable intermediate in medicinal chemistry and drug discovery research, particularly in the synthesis of more complex heterocyclic compounds. Researchers are exploring its potential as a key building block for the development of pharmacologically active molecules. Its specific applications may include serving as a precursor in the design of kinase inhibitors or other small-molecule therapeutics that target various disease pathways. This product is provided as a high-purity solid and is intended for Research Use Only. It is not approved for use in humans, animals, or as a food additive. Researchers should consult the product's Certificate of Analysis for detailed specifications on purity, identity, and stability. Proper safety data should be reviewed before handling, and all standard laboratory safety protocols must be followed.

Properties

IUPAC Name

1-(4-amino-2,3-dihydroindol-1-yl)-2-methoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-7-11(14)13-6-5-8-9(12)3-2-4-10(8)13/h2-4H,5-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKCLCOBRGYLMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC2=C(C=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one, also known as a derivative of indole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to various pharmacological effects, particularly in cancer treatment and neuroprotection.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2O2C_{11}H_{14}N_{2}O_{2}, with a molecular weight of 206.24 g/mol. Its structure includes an indole moiety, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example, a study demonstrated that certain indole derivatives showed potent activity against MDA-MB-468 triple-negative breast cancer cells, with some analogs outperforming established drugs like gefitinib in inhibiting cell proliferation and inducing apoptosis through mechanisms involving the inhibition of the Akt signaling pathway .

Neuroprotective Effects

Indole derivatives are also being investigated for their neuroprotective properties. The presence of amino and methoxy groups in the structure may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases. Preliminary studies suggest that such compounds can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease .

Study on Anticancer Activity

A notable study focused on the synthesis and biological evaluation of indole-modified compounds, revealing that derivatives similar to this compound exhibited selective cytotoxicity against breast cancer cell lines. The study utilized assays to measure cell viability and apoptosis induction, demonstrating that these compounds could serve as promising leads for new anticancer therapies .

Neuroprotective Research

Another investigation explored the neuroprotective effects of indole derivatives in an in vitro model of oxidative stress. The results indicated that these compounds significantly reduced cell death and improved cell viability in neuronal cultures exposed to harmful agents. This suggests a potential application in neuroprotection, although further studies are needed to elucidate the underlying mechanisms .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC11H14N2O2206.24 g/molAnticancer, Neuroprotective
Indole Derivative AC12H15N3O217.27 g/molAnticancer (MDA-MB-468)
Indole Derivative BC10H13N3O2205.23 g/molNeuroprotective

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds similar to 1-(4-amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one have shown promise in the development of new pharmaceuticals. The indole scaffold is known for its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Case Study: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of various indole derivatives and their cytotoxic effects on cancer cell lines. The results indicated that modifications to the indole structure could enhance anti-cancer activity, suggesting that this compound may exhibit similar properties due to its structural characteristics .

Neuropharmacology

Indole derivatives have been investigated for their effects on the central nervous system (CNS). The presence of amino groups in the structure of this compound suggests potential interactions with neurotransmitter systems.

Case Study: Serotonergic Activity
Research has shown that certain indole compounds can act as serotonin receptor modulators. A study focusing on the pharmacological profile of related compounds indicated that they could influence serotonin pathways, which are crucial in mood regulation and anxiety disorders . This positions this compound as a candidate for further exploration in treating CNS disorders.

Antimicrobial Properties

The antimicrobial potential of indole derivatives has been a subject of interest due to their ability to disrupt bacterial cell membranes and inhibit growth.

Case Study: Antibacterial Activity
A recent investigation into various indole-based compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study highlighted how structural modifications could enhance efficacy . Given its structure, this compound may exhibit similar antimicrobial properties.

Data Table: Summary of Applications

Application AreaPotential EffectsReferences
Medicinal ChemistryAnti-cancer activity
NeuropharmacologyModulation of serotonin receptors
Antimicrobial ActivityInhibition of bacterial growth

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

1-(5-Amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one
  • Key Difference: Amino group at position 5 instead of 4.
  • Implications: Positional isomerism can alter receptor binding and metabolic stability.
2-Methoxy-1-(4-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one (CAS 1461713-78-9)
  • Key Difference: Nitro group replaces the amino group at position 4.
  • Molecular formula: C₁₁H₁₂N₂O₄ (MW: 252.23 g/mol) .

Modifications in the Ketone Side Chain

1-(6-Amino-2,3-dihydro-1H-indol-1-yl)propan-1-one
  • Key Difference: Propanone replaces methoxyethanone; amino group at position 6.
1-(5-{4-[(4-Ethylpiperazino)carbonyl]phenyl}-2,3-dihydro-1H-indol-1-yl)-1-ethanone
  • Key Difference : Ethylpiperazine-carbony lphenyl substituent at position 5.
  • Implications : The ethylpiperazine group improves solubility and may enhance receptor affinity due to its basicity. Structural complexity increases molecular weight significantly (estimated MW: ~450 g/mol) .

Functional Group Replacements

1-(2,3-Dihydroindol-1-yl)-2-(1-ethylindol-3-yl)sulfonylethanone (CAS 686743-61-3)
  • Key Difference: Sulfonyl group replaces methoxyethanone.
  • Implications : The sulfonyl group (electron-withdrawing) enhances polarity and metabolic stability. Molecular formula: C₂₀H₁₉N₂O₃S (MW: 367.44 g/mol) .
2-Hydroxy-1-(1H-indol-3-yl)-2-methoxyethan-1-one
  • Key Difference: Hydroxy group adjacent to methoxyethanone.

Structural and Electronic Effects

Compound Substituent Position Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound 4-amino Methoxyethanone 222.25 High hydrogen-bonding potential
5-Amino Isomer 5-amino Methoxyethanone 222.25 Discontinued; possible instability
4-Nitro Derivative 4-nitro Methoxyethanone 252.23 Electron-withdrawing; higher reactivity
6-Amino Propanone 6-amino Propanone 190.24 Increased lipophilicity
Ethylpiperazine Derivative 5-substituted Ethylpiperazine-carbony l ~450 Enhanced solubility and receptor binding

Q & A

Q. Methodological Answer :

  • IR Spectroscopy : Look for C-O stretching bands near 1250–1050 cm⁻¹ .
  • ¹H NMR : The methoxy proton signal appears as a singlet at δ 3.2–3.5 ppm, integrated for 3H.
  • Mass Spectrometry (HRMS) : Verify the molecular ion [M+H]⁺ matches the theoretical mass (C₁₁H₁₄N₂O₂: calculated 206.1056) .

Advanced: How to resolve hygroscopicity issues during storage?

Methodological Answer :
Hygroscopicity can alter compound stability and bioactivity. Solutions include:

  • Lyophilization : Freeze-dry the compound and store in argon-filled vials at -20°C .
  • Co-crystallization : Form stable co-crystals with pharmaceutically acceptable co-formers (e.g., succinic acid) to reduce water absorption .
  • Analytical Monitoring : Use TGA to assess moisture content and DVS (dynamic vapor sorption) to study hygroscopicity profiles .

Advanced: How to evaluate metabolic stability in physiological buffers?

Q. Methodological Answer :

  • Protocol : Incubate the compound (10 µM) in human liver microsomes (HLM) with NADPH at 37°C.
  • Sampling : Collect aliquots at 0, 15, 30, 60 minutes and analyze via LC-MS/MS .
  • Data Analysis : Calculate half-life (t₁/₂) using the formula t1/2=ln2kt_{1/2} = \frac{\ln 2}{k}, where kk is the degradation rate constant.

Basic: How to ensure enantiomeric purity in chiral analogs?

Q. Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers .
  • Circular Dichroism (CD) : Compare experimental CD spectra with reference data to confirm optical activity .
  • Stereoselective Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during acylation to control stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one

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